molecular formula C13H12N2O3 B2854499 4-Methoxy-2-phenoxypyridine-3-carboxamide CAS No. 339102-69-1

4-Methoxy-2-phenoxypyridine-3-carboxamide

Cat. No.: B2854499
CAS No.: 339102-69-1
M. Wt: 244.25
InChI Key: DDWGKXQYIPYAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-phenoxypyridine-3-carboxamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 . It is not intended for human or veterinary use but is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies . Quantum calculations with the employment of density functional theory can also be used to derive the molecular geometry and assign infrared absorption bands .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (244.25) and molecular formula (C13H12N2O3) . Other properties such as color, density, hardness, and melting and boiling points can be determined through various experimental methods .

Scientific Research Applications

Met Kinase Inhibition

The compound 4-Methoxy-2-phenoxypyridine-3-carboxamide and its derivatives have been explored for their potential as Met kinase inhibitors. Met kinase is a critical enzyme involved in various cellular processes, including growth, survival, and migration. In a study by Schroeder et al. (2009), a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. The modification at the pyridine and pyridone positions of the compound led to enhanced enzyme potency and improved aqueous solubility and kinase selectivity, respectively. This research highlights the compound's application in developing selective inhibitors for the Met kinase superfamily, which is significant for cancer therapy (Schroeder et al., 2009).

Novel Heterocyclic Systems

Deady and Devine (2006) investigated the chemical behavior of this compound under various conditions, leading to the formation of novel heterocyclic systems. The study explored the Hofmann rearrangement of the compound, which yielded new pyrrolo[2,3-e]azocinones and [1,2,3]triazolo[1,5-a]pyridines, indicating its utility in synthesizing new heterocycles with potential pharmaceutical applications. This research underscores the compound's versatility in organic synthesis, providing a pathway to diverse heterocyclic structures with potential biological activity (Deady & Devine, 2006).

Antitumor Activity

Liu et al. (2020) synthesized and evaluated a series of this compound derivatives for their in vitro inhibitory activities against c-Met kinase and their cytotoxic activities against various cancer cell lines. The study found that several compounds displayed moderate to good antitumor activities, with the most promising compound showing remarkable cytotoxicity against specific cancer cell lines. This research demonstrates the compound's potential application in developing new antitumor agents targeting c-Met kinase, a critical player in cancer progression (Liu et al., 2020).

Properties

IUPAC Name

4-methoxy-2-phenoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-10-7-8-15-13(11(10)12(14)16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWGKXQYIPYAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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